Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
CAS No.: 1709825-51-3
Cat. No.: VC3033624
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1709825-51-3 |
|---|---|
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+ |
| Standard InChI Key | CCKHIVICLNQTGL-BJMVGYQFSA-N |
| Isomeric SMILES | C1=CC2=NC=CN2C=C1/C=N/O |
| SMILES | C1=CC2=NC=CN2C=C1C=NO |
| Canonical SMILES | C1=CC2=NC=CN2C=C1C=NO |
Introduction
Chemical Properties and Structure
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The compound possesses an oxime functional group (-C=N-OH) attached to the 6-position of the imidazo[1,2-a]pyridine ring system. This unique structural arrangement contributes to its potential applications in medicinal chemistry and organic synthesis.
Physical and Chemical Characteristics
The fundamental properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1709825-51-3 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | (NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11 |
| Appearance | Solid |
The compound features the characteristic imidazo[1,2-a]pyridine scaffold, which consists of a fused imidazole and pyridine ring system. The presence of the oxime group at the 6-position enhances its reactivity and provides a versatile handle for further chemical modifications.
Structure-Property Relationships
The imidazo[1,2-a]pyridine core is recognized as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple nitrogen atoms in the heterocyclic system allows for hydrogen bonding interactions with biological macromolecules, potentially leading to diverse biological activities . The oxime functional group further enhances these interactions through additional hydrogen bonding capabilities.
Synthesis Methods
Several approaches have been developed for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime, leveraging the reactivity of 2-aminopyridine derivatives and various aldehydes.
Traditional Synthetic Routes
The synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime typically begins with the preparation of the imidazo[1,2-a]pyridine scaffold, followed by functionalization at the 6-position and subsequent oxime formation. Common synthetic strategies involve the condensation of 2-aminopyridine with appropriate aldehydes or ketones.
A general synthetic pathway involves:
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Formation of the imidazo[1,2-a]pyridine core through the reaction of 2-aminopyridine with α-haloketones or α-haloacetaldehyde derivatives
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Formylation at the 6-position using formylating agents
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Conversion of the 6-carbaldehyde to the corresponding oxime using hydroxylamine
Modern Synthetic Approaches
Recent advances in synthetic methodology have enabled more efficient routes to imidazo[1,2-a]pyridine derivatives. These include:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the formation of imidazo[1,2-a]pyridine derivatives. For instance, Kusy and colleagues developed a microwave-assisted protocol for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines by condensing 2-aminopyridines with bromomalonaldehyde in ethanol-water media . Similar approaches could potentially be adapted for the synthesis of 6-carbaldehyde derivatives.
Transition Metal-Catalyzed C-H Functionalization
Modern approaches leverage transition metal catalysis for the direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold. Palladium and copper catalysts are commonly employed to facilitate these transformations under mild reaction conditions. These methods offer advantages in terms of atom economy and functional group tolerance.
The following table summarizes key reaction conditions for the synthesis of imidazo[1,2-a]pyridine derivatives:
| Synthetic Approach | Reagents | Reaction Conditions | Advantages |
|---|---|---|---|
| Classical Condensation | 2-Aminopyridine, α-haloketones | Ethanol or dioxane, reflux, 2-6 h | Simple setup, readily available reagents |
| Microwave-Assisted | 2-Aminopyridine, bromomalonaldehyde | Ethanol-water, microwave irradiation | Rapid reaction, high yield |
| Transition Metal-Catalyzed | Imidazo[1,2-a]pyridine, formylating agents | Pd or Cu catalysts, mild conditions | Selective functionalization, high functional group tolerance |
| One-Pot Multicomponent | 2-Aminopyridine, aldehydes, oxidants | Room temperature to moderate heating | Streamlined process, fewer isolation steps |
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridine-6-carbaldehyde oxime, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Pharmacological Properties
The imidazo[1,2-a]pyridine scaffold is found in several commercial drugs, including Zolpidem, Olprinone, and Soraprazan, highlighting its importance in medicinal chemistry . Derivatives of this scaffold have shown diverse pharmacological properties, including:
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Antibacterial activity
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Antifungal activity
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Anticancer properties
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Anti-inflammatory effects
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Antiparasitic activity
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Central nervous system (CNS) effects
Specifically, Imidazo[1,2-a]pyridine-6-carbaldehyde oxime has been noted for its potential antibacterial and antituberculosis properties. The oxime functional group often enhances bioactivity through additional hydrogen bonding interactions with biological targets.
Applications in Medicinal Chemistry and Beyond
The unique structural and biological properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime make it valuable for various applications.
Drug Discovery and Development
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime serves as an important scaffold for the development of new pharmaceuticals. Its heterocyclic structure allows for diverse modifications to optimize pharmacological properties. The oxime functionality provides additional opportunities for structure-activity relationship studies and can be used as a handle for further derivatization.
Potential therapeutic applications include:
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Antibacterial agents: Targeting bacterial cell wall synthesis or protein synthesis
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Anticancer drugs: Inhibiting specific kinases or enzymes involved in cancer progression
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Anti-inflammatory compounds: Modulating inflammatory pathways
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Central nervous system (CNS) agents: Interacting with neurotransmitter receptors
Chemical Intermediates and Building Blocks
The compound also serves as a valuable intermediate in organic synthesis. The oxime functional group can undergo various transformations, including:
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Reduction to amines
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Beckmann rearrangement to amides
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Conversion to nitriles
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Dehydration reactions
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Coordination to metal centers
These transformations enable the preparation of diverse derivatives with potentially enhanced biological activities or altered physicochemical properties.
Material Science Applications
Beyond medicinal chemistry, imidazo[1,2-a]pyridine derivatives have found applications in:
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Optoelectronic devices: Utilizing their fluorescent properties
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Chemical sensors: Exploiting their ability to chelate metal ions
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Functional materials: Leveraging their unique electronic and structural features
The oxime functionality in Imidazo[1,2-a]pyridine-6-carbaldehyde oxime may enhance these properties through additional coordination sites or by modifying the electronic properties of the heterocyclic system.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is crucial for rational drug design and optimization.
Key Structural Features
The biological activity of imidazo[1,2-a]pyridine derivatives depends on several structural elements:
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The fused bicyclic ring system provides rigidity and defines the three-dimensional orientation of substituents
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The nitrogen atoms in the heterocyclic system serve as hydrogen bond acceptors
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Substituents at various positions modulate physicochemical properties and target interactions
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The oxime group at the 6-position offers additional hydrogen bonding capabilities
Modifications to these structural elements can significantly impact biological activity and physicochemical properties.
Optimization Strategies
Several approaches can be employed to optimize the properties of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime:
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Introduction of additional substituents on the pyridine or imidazole rings
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Modification of the oxime geometry (E/Z isomerism)
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Replacement of the oxime with bioisosteric groups
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Formation of metal complexes through coordination with the oxime
These strategies can lead to derivatives with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.
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